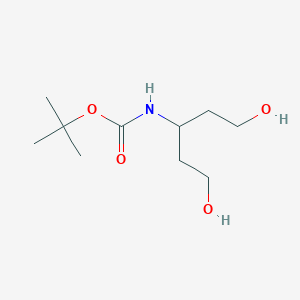

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate

Description

Tert-butyl (1,5-dihydroxypentan-3-yl)carbamate is a carbamate-protected amine derivative featuring a linear pentan-3-yl backbone with hydroxyl groups at the 1- and 5-positions. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions. This compound is structurally distinct due to its diol functionality, which confers unique physicochemical properties such as increased hydrophilicity and hydrogen-bonding capacity.

Properties

Molecular Formula |

C10H21NO4 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

tert-butyl N-(1,5-dihydroxypentan-3-yl)carbamate |

InChI |

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-8(4-6-12)5-7-13/h8,12-13H,4-7H2,1-3H3,(H,11,14) |

InChI Key |

JAEJHKVKGYUIGQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1,5-dihydroxypentan-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentane derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent . The reaction conditions are generally mild, and the product can be purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Oxidation of the hydroxyl groups can yield ketones or aldehydes.

Reduction: Reduction of the carbamate group can produce primary or secondary amines.

Substitution: Substitution reactions can lead to the formation of ethers or esters, depending on the electrophile used.

Scientific Research Applications

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a building block for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (1,5-dihydroxypentan-3-YL)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis . The molecular targets and pathways involved in its action depend on the specific application and the nature of the molecules it interacts with.

Comparison with Similar Compounds

Structural Backbone and Functional Groups

a. Linear vs. Cyclic Backbones

- Cyclopentyl Analogs : Cyclic backbones (e.g., tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate, CAS: 1330069-67-4) introduce rigidity, which may enhance crystallinity and stereochemical specificity .

- Cyclohexyl Derivatives: Compounds like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (296) exhibit bulkier substituents (e.g., methoxy groups), influencing steric hindrance and electronic effects .

b. Hydroxyl Group Positioning

- The target compound’s 1,5-dihydroxy arrangement contrasts with mono-hydroxy analogs (e.g., tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate, CAS: 207729-03-1). The dual hydroxyls likely increase water solubility and metabolic stability compared to single-hydroxy derivatives .

Physicochemical Properties

Key Observations :

- Solubility: Diol-functionalized compounds (e.g., the target) are expected to exhibit higher aqueous solubility than mono-hydroxy analogs due to increased polarity.

- Crystallinity : Cyclic analogs (e.g., cyclopentyl derivatives) may form more stable crystals, as seen in SHELX-refined structures , whereas linear chains could hinder packing efficiency.

Biological Activity

Tert-butyl (1,5-dihydroxypentan-3-YL)carbamate is a carbamate compound that has garnered interest due to its unique structural features and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a dihydroxypentane moiety. Its molecular formula is , with a molecular weight of approximately 219.28 g/mol. The compound's structure facilitates various chemical reactions and interactions, making it a versatile candidate for further biological evaluation.

The biological activity of this compound is hypothesized to be influenced by its ability to modulate enzyme activities and interact with specific molecular targets. Similar carbamates often exhibit effects on neurotransmitter systems, particularly through inhibition or modulation of uptake mechanisms. For instance, compounds with similar structures have been investigated for their roles in treating neurological disorders by affecting glycine uptake, which is crucial for neurotransmission .

Potential Therapeutic Applications

Research indicates that compounds structurally related to this compound may have applications in treating various disorders:

- Neurological Disorders : The glycine-uptake-inhibiting effects suggest potential uses in conditions such as schizophrenia, Alzheimer's disease, and other cognitive impairments .

- Anxiety and Mood Disorders : The modulation of neurotransmitter systems may also provide therapeutic avenues for anxiety disorders and depression.

- Pain Management : Potential analgesic properties could be explored further in pain management contexts.

Case Studies

While direct case studies on this compound are scarce, analogous compounds have been evaluated in various contexts:

- Neuropharmacology : A study demonstrated that similar carbamates could effectively inhibit glycine uptake in neuronal cultures, suggesting a pathway for therapeutic intervention in schizophrenia .

- Antioxidant Activity : Some carbamates have shown promise as antioxidants, which could be relevant for conditions characterized by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.